Cas no 100482-67-5 (2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-)

2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)- structure
100482-67-5 structure
Product Name:2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-
CAS No:100482-67-5
MF:C16H6F12O2
MW:458.198486804962
CID:236567
PubChem ID:57930
Update Time:2025-04-19

2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4,4,4-trifluoro-3-(trifluoromethyl)-1-[4-[4,4,4-trifluoro-3-(trifluoromethyl)but-2-enoyl]phenyl]but-2-en-1-one
    • 1,1'-benzene-1,4-diylbis[4,4,4-trifluoro-3-(trifluoromethyl)but-2-en-1-one]
    • 1,1'-Phenylenebis(4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one)
    • AC1L1NYZ
    • AC1Q5BHR
    • LS-47322
    • NSC162097
    • NSC-162097
    • 2-Buten-1-one, 1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-
    • 100482-67-5
    • 2-BUTEN-1-ONE, 1,1'-p-PHENYLENEBIS(4,4,4-TRIFLUORO-3-TRIFLUOROMETHYL-
    • DTXSID50143330
    • 2-Buten-1-one,1,1'-(1,4-phenylene)bis[4,4,4-trifluoro-3-(trifluoromethyl)-
    • Inchi: 1S/C16H6F12O2/c17-13(18,19)11(14(20,21)22)5-9(29)7-1-2-8(4-3-7)10(30)6-12(15(23,24)25)16(26,27)28/h1-6H
    • InChI Key: GRSGIVXJQSIXLR-UHFFFAOYSA-N
    • SMILES: FC(/C(/C(F)(F)F)=C\C(C1C=CC(C(/C=C(\C(F)(F)F)/C(F)(F)F)=O)=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 458.01758
  • Monoisotopic Mass: 458.0176174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • PSA: 34.14
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